2-Benzylamino-5-bromoaniline
Overview
Description
2-Benzylamino-5-bromoaniline is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.16 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.16 g/mol . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Palladium-Assisted Reactions The compound is also instrumental in palladium-assisted reactions, facilitating the creation of 3-substituted indoles through interactions with methyl vinyl ketone and ethyl acrylate. This exemplifies its role in catalyzed processes that are fundamental in organic synthesis, offering pathways to compounds with significant biological activities (Kasahara et al., 1986).
Hypoglycemic Activity Studies Notably, 2-Benzylamino-5-bromoaniline derivatives have been explored for their hypoglycemic activity. Through the synthesis of 1-substituted 2-imino-1,3-diazacycloalkane derivatives, researchers have unveiled their potential in managing blood sugar levels, indicating the therapeutic potential of compounds derived from this compound in diabetes treatment (Ishikawa et al., 1978).
Advanced Organic Synthesis The adaptability of this compound in organic synthesis extends to the development of fluorescent probes and pharmaceuticals, underlined by its role in palladium-catalyzed direct arylation processes. Such methodologies enable the efficient synthesis of complex molecules, underscoring the importance of this compound in facilitating novel chemical transformations (Liang et al., 2014).
Metabolic Pathway Elucidation Exploring the metabolic pathways of psychoactive substances, this compound has been implicated in studies identifying urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This research contributes to understanding the biotransformation and potential toxicological effects of recreational drugs, illustrating the broader implications of this compound in drug metabolism studies (Kanamori et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-N-benzyl-4-bromobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNQQUGXPWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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